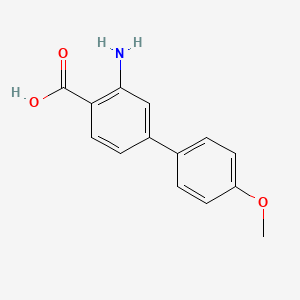

3-Amino-4'-methoxybiphenyl-4-carboxylic acid

Description

Properties

IUPAC Name |

2-amino-4-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXWYUBHMYUJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670541 | |

| Record name | 3-Amino-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861389-74-4 | |

| Record name | 3-Amino-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 3-Amino-4'-methoxybiphenyl-4-carboxylic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-Amino-4'-methoxybiphenyl-4-carboxylic acid. In the absence of directly published experimental spectra for this specific compound, this document synthesizes predictive data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar biphenyl derivatives. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted spectral features.

Introduction: The Biphenyl Scaffold in Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating interactions with biological targets. The subject of this guide, this compound, incorporates three key functional groups: an amino group, a methoxy group, and a carboxylic acid. This combination of a hydrogen bond donor/acceptor (amino), a hydrogen bond acceptor (methoxy), and an acidic/anionic center (carboxylic acid) makes it an intriguing candidate for molecular recognition studies and as a building block in drug discovery. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in synthetic and biological contexts.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds found in the literature, including 4-methoxybiphenyl[2][3], 4'-methoxy-biphenyl-4-carboxylic acid[4], and other substituted biphenyls[5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Methodology Insight: Solvent Selection

The choice of solvent for NMR analysis of amino acids, particularly those with aromatic rings, is crucial. Due to the presence of both acidic (carboxylic acid) and basic (amino) functional groups, solubility can be challenging in common deuterated solvents like chloroform (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice as it can solubilize polar, zwitterionic, and amphiprotic compounds.[7] Furthermore, the acidic and amine protons are readily observable in DMSO-d₆, whereas they would undergo rapid exchange with deuterium in solvents like D₂O.[7]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectrum (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-2 | ~7.8 | d | J ≈ 2 | Ortho to the carboxylic acid group, deshielded. |

| H-5 | ~7.6 | dd | J ≈ 8, 2 | Ortho to the carboxylic acid and meta to the other ring. |

| H-6 | ~7.3 | d | J ≈ 8 | Meta to the carboxylic acid. |

| H-2' | ~7.5 | d | J ≈ 8.5 | Ortho to the methoxy group-containing ring. |

| H-3' | ~7.0 | d | J ≈ 8.5 | Meta to the methoxy group, shielded. |

| H-5' | ~7.0 | d | J ≈ 8.5 | Meta to the methoxy group, shielded. |

| H-6' | ~7.5 | d | J ≈ 8.5 | Ortho to the methoxy group-containing ring. |

| -OCH₃ | ~3.8 | s | - | Typical chemical shift for an aryl methoxy group.[2] |

| -NH₂ | ~5.0 | br s | - | Broad singlet, chemical shift can vary with concentration and temperature. |

| -COOH | ~12.5 | br s | - | Broad singlet, characteristic of a carboxylic acid proton. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-1 | ~140 | Quaternary carbon attached to the other ring, influenced by the amino group. |

| C-2 | ~115 | Shielded by the ortho-amino group. |

| C-3 | ~148 | Attached to the amino group, strongly deshielded. |

| C-4 | ~130 | Attached to the carboxylic acid group. |

| C-5 | ~128 | Aromatic CH. |

| C-6 | ~118 | Shielded by the para-amino group effect. |

| C-1' | ~132 | Quaternary carbon attached to the other ring. |

| C-2' | ~128 | Aromatic CH. |

| C-3' | ~114 | Shielded by the ortho-methoxy group. |

| C-4' | ~159 | Attached to the methoxy group, strongly deshielded. |

| C-5' | ~114 | Shielded by the ortho-methoxy group. |

| C-6' | ~128 | Aromatic CH. |

| -OCH₃ | ~55 | Typical chemical shift for an aryl methoxy carbon. |

| -COOH | ~167 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |

Diagram: NMR Acquisition and Analysis Workflow

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be complex but highly informative.

Methodology Insight: Sample Preparation

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets due to its simplicity and speed. ATR provides high-quality spectra with minimal sample preparation.

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance | Rationale |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong | Very Broad | Characteristic of hydrogen-bonded carboxylic acid dimers, often overlapping with C-H stretches.[8][9][10] |

| N-H Stretch (Amine) | 3400 - 3300 | Medium | Two sharp bands (asymmetric and symmetric) | Typical for a primary amine. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Sharp | Characteristic of C-H bonds on an aromatic ring. |

| C=O Stretch (Carboxylic Acid) | 1725 - 1680 | Strong | Sharp | The exact position is sensitive to hydrogen bonding and conjugation.[10] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Multiple sharp bands | Characteristic of the aromatic rings. |

| C-O Stretch (Carboxylic Acid/Ether) | 1300 - 1200 | Strong | Sharp | A combination of the C-O stretch from the carboxylic acid and the aryl ether. |

| C-N Stretch (Amine) | 1350 - 1250 | Medium | Sharp | Characteristic of an aromatic amine. |

| Out-of-Plane Bending (Aromatic C-H) | 900 - 675 | Strong | Sharp | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |

Diagram: Key IR Functional Group Regions

Caption: Major functional group regions in the predicted IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Methodology Insight: Ionization Technique

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, minimizing fragmentation and clearly indicating the molecular weight.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile, possibly with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement and elemental composition determination.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₄H₁₃NO₃

-

Molecular Weight: 243.26 g/mol

-

Predicted [M+H]⁺ (Positive Ion Mode): m/z 244.0917

-

Predicted [M-H]⁻ (Negative Ion Mode): m/z 242.0771

Plausible Fragmentation Pathways (Electron Ionization - for comparison)

While ESI is preferred, if Electron Ionization (EI) were used, more extensive fragmentation would be expected. Key fragmentation pathways for biphenyl derivatives often involve cleavage of the biphenyl bond and losses of small neutral molecules from the substituents.[11][12]

-

Loss of H₂O: The molecular ion could lose a molecule of water from the carboxylic acid group.

-

Loss of COOH: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical.

-

Loss of OCH₃: The methoxy group can be lost as a radical.

-

Cleavage of the Biphenyl Bond: The bond between the two aromatic rings can cleave, leading to fragments corresponding to each substituted phenyl ring.

Conclusion

The spectroscopic data predicted in this guide provide a detailed framework for the characterization of this compound. The combination of ¹H and ¹³C NMR will be essential for confirming the precise substitution pattern and overall structure. IR spectroscopy will serve as a rapid method to verify the presence of the key amino, methoxy, and carboxylic acid functional groups. High-resolution mass spectrometry will definitively establish the elemental composition. While this guide is based on predictive analysis, it offers a scientifically grounded starting point for any researcher working with this or structurally related compounds, underscoring the power of leveraging existing spectroscopic knowledge to anticipate the properties of novel molecules.

References

-

Sahoo, A. K., Oda, T., & Hiyama, T. (n.d.). Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH. Retrieved from [Link]

-

(n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid. Retrieved from [Link]

-

Bakke, B. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

- Eland, J. H. D., & Danby, C. J. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry.

- (2025). Synthesis and Spectroscopic Study of New Biphenyl Derivatives as Potential Spectroscopic Probes. Dyes and Pigments.

-

Jadav, H. (2017). Which solvents I should use for taking NMR of amino acid?. ResearchGate. Retrieved from [Link]

- Kaznacheyev, K., et al. (2002). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A.

- Tsompanasy, S., et al. (2006). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC.

- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Wang, H., et al. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry.

-

(n.d.). ESI for Green Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

- PubChem. (n.d.). Biphenyl.

- Reva, I., & Lapinski, L. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules.

- Wider, G., & Wüthrich, K. (1993). NMR Assignment Methods for the Aromatic Ring Resonances of Phenylalanine and Tyrosine Residues in Proteins. Journal of the American Chemical Society.

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

- Ghogare, P., et al. (2011).

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- Rüther, P., et al. (2020). Quantitative 1H Nuclear Magnetic Resonance (qNMR)

- Kaur, N., & Kishore, D. (2014).

- Chemistry LibreTexts. (2023).

- (n.d.).

- National Institutes of Health. (2023).

- BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.

- Chalmers, J. M., & Edwards, H. G. M. (2001). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.

- PubChem. (n.d.). 4-Amino-4'-methoxybiphenyl.

- Beavis, R. C., & Chait, B. T. (1990). Rapid, sensitive analysis of protein mixtures by mass spectrometry.

- National Institute of Standards and Technology. (n.d.). Biphenyl. NIST WebBook.

- Reva, I., & Lapinski, L. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. PubMed.

- (n.d.). Fragment screening using WAC towards new SMARCA4 inhibitors.

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Amino-4'-methoxybiphenyl-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth, rationale-driven exploration of the synthesis and characterization of a key derivative, 3-Amino-4'-methoxybiphenyl-4-carboxylic acid. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies experimental choices, and presents a comprehensive analytical workflow for structural verification and purity assessment. We detail a robust synthetic protocol centered on the Suzuki-Miyaura cross-coupling reaction and outline a full suite of characterization techniques, including NMR, IR, and mass spectrometry. This guide is intended to serve as a practical and intellectual resource for scientists engaged in the design and synthesis of novel molecular entities for drug discovery.

Strategic Approach to Synthesis: Retrosynthetic Analysis

The design of a synthetic route begins with a logical deconstruction of the target molecule. For this compound, the most strategic disconnection is the carbon-carbon bond between the two phenyl rings. This immediately suggests a cross-coupling reaction as the key bond-forming step. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its high functional group tolerance, excellent yields, and well-established, reliable protocols.[1][2][3]

This retrosynthetic approach yields two potential sets of precursors. Our chosen strategy involves the coupling of an aryl bromide with an arylboronic acid, a common and highly effective pairing in Suzuki-Miyaura reactions.[4]

Caption: Retrosynthetic pathway for the target molecule.

The selection of 3-Amino-4-bromobenzoic acid and 4-methoxyphenylboronic acid is deliberate. Both precursors are commercially available and exhibit appropriate reactivity. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid on the aryl bromide, alongside the electron-donating methoxy group on the boronic acid, provides a favorable electronic profile for efficient palladium-catalyzed coupling.

The Synthetic Workflow: A Validated Protocol

The following protocol for the Suzuki-Miyaura cross-coupling is designed for reliability and scalability. Each component—catalyst, base, and solvent system—is chosen to maximize reaction efficiency and product yield while ensuring the stability of the functional groups present.

Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

Materials:

-

3-Amino-4-bromobenzoic acid (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Vessel Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and condenser, add 3-Amino-4-bromobenzoic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv). The use of a Pd(0) source is critical for initiating the catalytic cycle.[2]

-

Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. The aqueous component is essential for dissolving the inorganic base and facilitating the transmetalation step. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-18 hours).

-

Work-up: Cool the mixture to room temperature. Carefully acidify the solution with 1 M HCl to a pH of ~4-5, which protonates the carboxylate to facilitate extraction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.

Comprehensive Characterization: Structural Verification and Purity

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides orthogonal data points, leading to an unambiguous structural assignment.

Caption: Orthogonal methods for product characterization.

Expected Analytical Data

The following table summarizes the expected data from the characterization of this compound (Molecular Formula: C₁₄H₁₃NO₃, Molecular Weight: 243.26 g/mol ).

| Technique | Expected Observations | Rationale |

| ¹H NMR (DMSO-d₆) | ~12.5 ppm (s, 1H, -COOH); ~7.9-7.2 ppm (m, 7H, Ar-H); ~5.1 ppm (s, 2H, -NH₂); ~3.8 ppm (s, 3H, -OCH₃) | The acidic proton of the carboxylic acid is typically downfield and broad. Aromatic protons will appear as complex multiplets. The amine protons will be a broad singlet, and the methoxy protons will be a sharp singlet. |

| ¹³C NMR (DMSO-d₆) | ~168 ppm (-COOH); ~160-114 ppm (12 signals, Ar-C); ~55 ppm (-OCH₃) | The carbonyl carbon is significantly downfield. Aromatic carbons appear in a characteristic range, with the carbon attached to the oxygen appearing furthest downfield. The methoxy carbon is shielded. |

| FT-IR (KBr Pellet) | 3500-3300 cm⁻¹ (N-H stretches); 3300-2500 cm⁻¹ (broad, O-H stretch); ~1680 cm⁻¹ (sharp, C=O stretch); ~1250 cm⁻¹ (C-O stretch) | The spectrum will clearly show the presence of the primary amine, the carboxylic acid (both O-H and C=O), and the aryl ether functional groups.[5][6] |

| Mass Spec. (ESI+) | m/z = 244.09 [M+H]⁺ | Electrospray ionization in positive mode will show the protonated molecular ion, confirming the molecular weight of the target compound. |

| HPLC | Single major peak >95% purity | A well-resolved peak on a reverse-phase C18 column indicates high purity of the final compound. |

| Melting Point | Sharp, defined range | A narrow melting point range is indicative of a pure crystalline solid. |

Relevance in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to drug development professionals for several key reasons:

-

Privileged Biphenyl Core: Biphenyls are conformationally flexible structures that can adapt to the binding sites of various biological targets. This structural motif is found in numerous approved drugs, demonstrating its utility and favorable pharmacological properties.[1][7][8]

-

Carboxylic Acid Functionality: The carboxylic acid group is a critical pharmacophore in hundreds of drugs.[9] It is an excellent hydrogen bond donor and acceptor, enabling strong interactions with protein targets. Furthermore, its potential for bioisosteric replacement with groups like tetrazoles or hydroxamates offers a powerful strategy for modulating physicochemical properties and improving pharmacokinetic profiles.[10][11]

-

Versatile Amino Group: The primary aromatic amine is a crucial synthetic handle. It allows for the rapid generation of compound libraries through reactions such as amide coupling, sulfonylation, or reductive amination. This enables extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12]

-

Modulating Methoxy Group: The methoxy substituent can influence the molecule's lipophilicity, metabolic stability, and electronic properties, which can fine-tune its interaction with a target receptor and improve its overall drug-like characteristics.

Conclusion

This guide has detailed a robust and reproducible pathway for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling. The rationale behind the selection of precursors and reaction conditions has been thoroughly explained to provide a deeper understanding of the synthetic strategy. Furthermore, a comprehensive, multi-faceted characterization workflow has been presented to ensure the unambiguous identification and high purity of the final compound. The inherent value of this molecular scaffold, with its strategically placed functional groups, makes it a valuable building block for the development of novel therapeutics, underscoring the importance of mastering its synthesis and characterization.

References

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Electronic Supplementary Material (ESI) for Green Chemistry. (2012). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Patel, A. V., Malik, G. M., & Bhatt, P. V. (2009). Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide. Oriental Journal of Chemistry, 25(3). Retrieved January 18, 2026, from [Link]

-

Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (n.d.). Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH. Retrieved January 18, 2026, from [Link]

-

The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (1969). Journal of the Chemical Society C: Organic. Retrieved January 18, 2026, from [Link]

-

Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling. (n.d.). Dalton Transactions. Retrieved January 18, 2026, from [Link]

-

Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

-

4'-Methoxy-biphenyl-4-carboxylic acid. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2023). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

-

Jastrząbek, T., Ulikowski, A., & Lisiak, R. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. Retrieved January 18, 2026, from [Link]

-

Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. (2016). Google Patents.

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2024). MDPI. Retrieved January 18, 2026, from [Link]

-

Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (2022). PMC - NIH. Retrieved January 18, 2026, from [Link]

-

Biphenyl-4-carboxylic acid. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Squaryl molecular metaphors – application to rational drug design and imaging agents. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

NMR, mass spectroscopy, IR - finding compound structure? (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Chemists Make Strides to Simplify Drug Design, Synthesis. (2016). Drug Discovery and Development. Retrieved January 18, 2026, from [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved January 18, 2026, from [Link]

-

3-Amino-4-methoxybenzoic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2021). Current Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

-

4'-Methoxy-biphenyl-3-carboxylic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. openmedscience.com [openmedscience.com]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

An In-depth Technical Guide to the Solubility of 3-Amino-4'-methoxybiphenyl-4-carboxylic Acid in Organic Solvents

Introduction: Understanding the Significance of Solubility for a Complex Molecule

3-Amino-4'-methoxybiphenyl-4-carboxylic acid is a molecule of significant interest in pharmaceutical and materials science research, owing to its unique structural amalgamation of a biphenyl backbone, a carboxylic acid, and an amino group. This combination of functionalities imparts a range of chemical properties that are pivotal for its application, with solubility being a primary determinant of its utility. The biphenyl structure provides a rigid and stable framework, while the carboxylic acid and amino groups introduce opportunities for hydrogen bonding and acid-base interactions.[1] The methoxy group further modulates the molecule's polarity. A thorough understanding of its solubility in various organic solvents is therefore critical for researchers in drug development and materials science to enable effective formulation, purification, and application of this compound.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding solvent selection and to provide robust methodologies for solubility determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity.[2][3][4] The structure of this compound presents a fascinating case study in the interplay of polar and non-polar characteristics.

-

The Biphenyl Core: The biphenyl group is inherently non-polar and hydrophobic. This large, aromatic structure will favor interactions with non-polar or weakly polar organic solvents through van der Waals forces.[5]

-

The Carboxylic Acid Group: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.[2][6][7] This group will seek to interact with polar solvents, particularly those capable of hydrogen bonding such as alcohols. In aprotic solvents, carboxylic acids can form dimers through hydrogen bonding, which can influence their solubility.[2]

-

The Amino Group: The primary amino group is also polar and can act as a hydrogen bond donor.[8][9][10] Its presence further enhances the molecule's ability to interact with polar solvents. Aromatic amines, however, can have their basicity and hydrogen bonding capacity influenced by the delocalization of the nitrogen's lone pair of electrons into the aromatic ring.[9][10]

-

The Methoxy Group: The methoxy group introduces a moderate degree of polarity and can act as a hydrogen bond acceptor.

Given these competing functionalities, the solubility of this compound will be a delicate balance between these factors. It is anticipated that the compound will exhibit limited solubility in highly non-polar solvents like hexanes and greater solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in polar protic solvents like alcohols.

Solvent Selection Strategy: A Guided Approach

A systematic approach to solvent selection is crucial for efficiently determining the solubility profile of this compound. The following workflow provides a logical progression from predictive assessment to experimental verification.

Figure 1: A workflow for systematic solvent selection for solubility studies.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is paramount. The following section details a robust experimental protocol for determining the solubility of this compound.

Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly identify promising solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, acetonitrile, isopropanol, ethanol, methanol, DMF, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Add approximately 1-2 mg of this compound to a series of clean, dry test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different organic solvent.

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

-

Observation: Visually inspect each tube for the dissolution of the solid. Record the results as "insoluble," "sparingly soluble," or "soluble."

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[11]

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.45 µm or smaller)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated based on the measured concentration and is typically expressed in units of mg/mL or mol/L.

Figure 2: The experimental workflow for the shake-flask method of solubility determination.

Data Summary and Interpretation

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Low | The large, non-polar biphenyl core will have some affinity, but this is likely outweighed by the strong intermolecular forces of the polar functional groups.[2] |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | Moderate | These solvents can interact with the polar groups but are less effective at solvating the ionic character of the carboxylic acid and amino groups compared to more polar solvents. |

| Highly Polar Aprotic | DMF, DMSO | High | These solvents are excellent at disrupting the hydrogen bonding network of the solid and solvating both the polar and non-polar portions of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and amino groups.[2][6] |

Conclusion: A Pathway to Practical Application

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a multitude of scientific applications. While its complex structure presents a nuanced solubility profile, a systematic and theoretically grounded approach to solvent selection and experimental determination can yield the necessary data for successful formulation and research. The principles and protocols outlined in this guide provide a robust framework for researchers to confidently navigate the challenges of working with this promising molecule. By understanding the interplay of its structural components and applying rigorous experimental techniques, the full potential of this compound can be realized.

References

- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids.

- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.

- Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.

- Quora. (2018, March 30). Are amines soluble in organic solvents?

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?

- OSTI.GOV. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation).

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- SNS Courseware. (2020, March 4). Amines and Heterocycles.

- Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). Organic Chemistry II.

- Unknown. (n.d.).

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SNS Courseware. (n.d.). II: AROMATIC AMINES.

- University of Johannesburg. (n.d.). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions.

- PubChem. (n.d.). This compound.

- Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.

- PubChem. (n.d.). 3-Amino-4-methoxybenzoic acid.

- PubChem. (n.d.). 4'-Methoxy-biphenyl-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). 4′-Methoxybiphenyl-4-carboxylic acid.

- ChemicalBook. (2025, July 16). 3'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID.

- Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- ResearchGate. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.

- PubChem. (n.d.). 3-Amino-4-methoxybenzanilide.

- PubChem. (n.d.). 4'-Aminobiphenyl-3-carboxylic acid.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. quora.com [quora.com]

- 4. chem.ws [chem.ws]

- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 10. snscourseware.org [snscourseware.org]

- 11. youtube.com [youtube.com]

3-Amino-4'-methoxybiphenyl-4-carboxylic acid molecular weight and formula

An Essential Heterocyclic Building Block for Advanced Research and Drug Discovery

Executive Summary

3-Amino-4'-methoxybiphenyl-4-carboxylic acid is a specialized bifunctional organic compound featuring a biphenyl scaffold. This structure is of significant interest in medicinal chemistry and materials science due to its role as a versatile building block, or scaffold, for synthesizing more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthetic protocol via the Suzuki-Miyaura coupling reaction, methods for analytical characterization, and a discussion of its applications for researchers and drug development professionals.

Core Compound Identification and Properties

The fundamental characteristics of this compound are crucial for its application in synthetic chemistry. These properties dictate reaction conditions, solubility, and analytical approaches.

1.1 Physicochemical Data

Quantitative data for the compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 243.26 g/mol | PubChem[1] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)N | PubChem[1] |

| InChI Key | YWXYBFXMYYXTCQ-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 356356-89-1 | - |

| IUPAC Name | 3-amino-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid | PubChem[1] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

1.2 Structural Representation

The two-dimensional structure of the molecule is critical for understanding its reactivity and intermolecular interactions.

Caption: 2D Structure of this compound.

Synthesis and Purification

The construction of the biphenyl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method for this transformation due to its high efficiency, functional group tolerance, and the commercial availability of starting materials.[2][3]

2.1 Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-C bond between the two phenyl rings. This retrosynthetic approach identifies two key building blocks: an aryl halide and an arylboronic acid.

Caption: Retrosynthetic analysis via Suzuki-Miyaura disconnection.

This strategy is advantageous because it allows for the convergent synthesis of the target, often leading to higher overall yields compared to linear approaches. The choice of a bromo-substituted benzoic acid and a methoxy-substituted phenylboronic acid is based on commercial availability and well-established reactivity in Suzuki couplings.[4]

2.2 Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization based on laboratory-specific conditions and reagent purity.

Materials:

-

3-Amino-4-bromobenzoic acid

-

(4-Methoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[5]

-

A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃)) if using Pd(OAc)₂

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)[4]

-

Solvent system: Toluene/Ethanol/Water or 1,4-Dioxane/Water[5][6]

-

Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon source

Procedure:

-

Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. This is critical as the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen.

-

Reagent Addition: To the reaction flask, add 3-Amino-4-bromobenzoic acid (1.0 eq), (4-Methoxyphenyl)boronic acid (1.1-1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq). The excess boronic acid drives the reaction to completion, while the base is essential for the transmetalation step of the catalytic cycle.[2]

-

Catalyst Loading: Add the palladium catalyst (0.01-0.05 mol %) and, if required, the phosphine ligand (typically in a 1:2 or 1:4 Pd:ligand ratio).

-

Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) to the flask. The aqueous phase is necessary to dissolve the inorganic base.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-16 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 1M HCl to a pH of ~2-3. This protonates the carboxylic acid, causing the product to precipitate.

-

Filter the resulting solid and wash with water to remove inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[7]

-

2.3 Catalytic Cycle Visualization

The mechanism of the Suzuki reaction involves a series of well-defined organometallic transformations.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization Workflow

Ensuring the identity and purity of the synthesized compound is paramount. A standard analytical workflow involves spectroscopic and chromatographic techniques.

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 244.27.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. One would expect distinct signals in the aromatic region (approx. 6.5-8.0 ppm), a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and a broad singlet for the amine (-NH₂) protons. The carboxylic acid proton (-COOH) may be a very broad singlet or may not be observed depending on the solvent.

-

¹³C NMR: Confirms the carbon skeleton. Signals for the aromatic carbons, the carboxyl carbon (>165 ppm), and the methoxy carbon (~55 ppm) would be expected.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water with a TFA or formic acid modifier is a typical starting point. Purity is assessed by the peak area percentage.

Applications in Research and Drug Development

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, as it is present in numerous biologically active compounds and approved drugs.[3]

-

Scaffold for Kinase Inhibitors: The rigid biphenyl structure is ideal for positioning functional groups to interact with the ATP-binding pocket of protein kinases. Modifications to the amine and carboxylic acid groups can be used to tune selectivity and potency.

-

Anticancer Agents: Biphenyl carboxylic acid derivatives have been investigated as inhibitors of tubulin polymerization, a validated target for anticancer drugs.[8] Other studies have shown direct anticancer activity of synthesized biphenyl carboxylic acids against breast cancer cell lines.[6]

-

Antimicrobial and Antiresorptive Agents: Various derivatives of biphenyl carboxylic acids have shown potential as antimicrobial agents and as drugs to prevent bone loss in conditions like osteoporosis.[8]

-

Materials Science: The rigid, conjugated structure of biphenyl derivatives makes them suitable for creating liquid crystals and other advanced organic materials.

The presence of three distinct functional points on this compound—the amine, the carboxylic acid, and the aromatic rings—allows for diverse subsequent chemical modifications, making it a highly valuable intermediate for creating libraries of new chemical entities for screening.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2017). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ACS Publications. (2002). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Retrieved from [Link]

-

University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

Sources

- 1. This compound | C14H13NO3 | CID 45497362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Blueprint for the Preliminary Biological Evaluation of 3-Amino-4'-methoxybiphenyl-4-carboxylic acid

Foreword: Charting the Unexplored Potential of a Novel Biphenyl Carboxylic Acid Derivative

In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is both systematic and fraught with challenges. This guide is crafted for researchers, scientists, and drug development professionals embarking on the preliminary biological screening of 3-Amino-4'-methoxybiphenyl-4-carboxylic acid, a biphenyl carboxylic acid derivative with an as-yet uncharacterized biological profile. Biphenyl structures are scaffolds in a number of established drugs, suggesting that this novel compound warrants a thorough investigation.[1][2][3]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, logic-driven strategy for the initial biological characterization of this specific molecule. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a coherent narrative that explains the why behind each experimental choice. This guide is built upon the pillars of scientific integrity: expertise in application, trustworthiness through self-validating experimental design, and an authoritative foundation grounded in established scientific principles.

Our exploration will be structured as a tiered screening cascade, commencing with fundamental cytotoxicity profiling to establish a safe therapeutic window. Subsequently, we will delve into targeted screens for potential antioxidant and anti-inflammatory activities—two domains where biphenyl derivatives have shown promise. Each section will provide detailed, step-by-step methodologies, guidance on data interpretation, and visual aids in the form of diagrams to clarify complex workflows and pathways.

Compound Profile: this compound

Before commencing any biological evaluation, a thorough understanding of the test article is paramount.

-

Structure: this compound

-

Molecular Formula: C14H13NO3[4]

-

Key Structural Features:

-

Biphenyl Core: A rigid scaffold that can position functional groups in distinct spatial orientations.

-

Carboxylic Acid Group: A potential site for hydrogen bonding and salt bridge formation, influencing solubility and target interaction.

-

Amino Group: A basic functional group that can participate in hydrogen bonding and may be crucial for biological activity.

-

Methoxy Group: A lipophilic group that can influence metabolic stability and membrane permeability.

-

The combination of these features suggests the potential for interactions with a variety of biological targets.

The Screening Cascade: A Phased Approach to Unveiling Bioactivity

A logical, tiered approach is essential for an efficient and cost-effective preliminary screen. Our strategy will begin with broad, high-throughput assays and progressively move towards more complex, hypothesis-driven investigations.

Caption: A tiered approach for the preliminary biological screening of novel compounds.

Phase 1: Foundational Assessment - Cytotoxicity Profiling

Rationale: The initial and most critical step in evaluating any new compound is to determine its potential for causing cell damage or death.[5] Cytotoxicity assays are fundamental for establishing a concentration range where the compound is non-toxic, which is essential for interpreting the results of subsequent bioactivity screens.[6][7] A compound that shows activity only at cytotoxic concentrations is unlikely to be a viable therapeutic candidate.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[8]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Select a relevant cell line. For a general screen, a commonly used and well-characterized line such as HEK293 (human embryonic kidney) or HeLa (human cervical cancer) is appropriate.

-

Culture cells in appropriate media and conditions until they reach approximately 80% confluency.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the compound.

-

Include appropriate controls:

-

Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

-

Untreated Control: Cells in media alone.

-

-

-

Incubation:

-

Incubate the plate for 24, 48, and 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Presentation and Interpretation

Summarize the data in a table and plot a dose-response curve.

Table 1: Cytotoxicity of this compound on HEK293 cells

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0.1 | 98.5 ± 2.1 | 97.2 ± 3.4 | 95.8 ± 2.9 |

| 1 | 96.3 ± 1.8 | 94.5 ± 2.5 | 92.1 ± 3.1 |

| 10 | 92.1 ± 2.5 | 88.7 ± 3.0 | 85.4 ± 2.8 |

| 50 | 85.6 ± 3.1 | 75.3 ± 4.2 | 60.1 ± 5.5 |

| 100 | 70.2 ± 4.5 | 55.8 ± 5.1 | 40.7 ± 6.2 |

From the dose-response curve, the IC50 (the concentration at which 50% of cell viability is inhibited) can be calculated. For subsequent bioactivity assays, concentrations well below the IC50 should be used.

Phase 2: Primary Activity Screening

With a non-toxic concentration range established, we can proceed to screen for specific biological activities.

Antioxidant Activity Screening

Rationale: Oxidative stress is implicated in a wide range of diseases. Compounds with antioxidant properties can neutralize harmful free radicals.[9] Chemical-based assays provide a rapid and cost-effective initial assessment of antioxidant potential.[10]

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow hydrazine, leading to a decrease in absorbance.[11]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a range of concentrations of this compound in methanol.

-

Use ascorbic acid as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the compound at different concentrations.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate in the dark for 30 minutes at room temperature.

-

Measure the absorbance at 517 nm.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Anti-inflammatory Activity Screening

Rationale: Inflammation is a key biological response in many diseases.[12] A primary indicator of anti-inflammatory activity is the ability to inhibit the production of pro-inflammatory mediators.[12]

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture:

-

Use a murine macrophage cell line such as RAW 264.7.

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Use a known inhibitor of NO production, such as L-NAME, as a positive control.

-

-

Inflammatory Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

-

Data Presentation for Phase 2

Table 2: Antioxidant and Anti-inflammatory Activity of this compound

| Concentration (µM) | DPPH Scavenging (%) | NO Production Inhibition (%) |

| 1 | 15.2 ± 2.8 | 10.5 ± 1.9 |

| 5 | 35.8 ± 4.1 | 28.3 ± 3.5 |

| 10 | 60.1 ± 5.5 | 55.7 ± 4.8 |

| 25 | 85.4 ± 6.2 | 78.9 ± 5.1 |

Phase 3: Mechanistic Insights - A Look Ahead

Should the compound exhibit promising activity in Phase 2, the subsequent steps would involve elucidating its mechanism of action.

Caption: A potential mechanism of action for anti-inflammatory activity.

For example, if significant anti-inflammatory activity is observed, further studies could investigate the compound's effect on the NF-κB signaling pathway, a key regulator of inflammation.[13] This could involve Western blotting to assess the phosphorylation of key pathway proteins or reporter gene assays to measure NF-κB transcriptional activity.

Conclusion: A Data-Driven Path Forward

This guide has outlined a comprehensive and scientifically rigorous strategy for the preliminary biological screening of this compound. By following this phased approach, researchers can efficiently and effectively characterize the cytotoxic, antioxidant, and anti-inflammatory properties of this novel compound. The data generated will provide a solid foundation for more advanced preclinical studies and will be instrumental in determining the therapeutic potential of this intriguing molecule.

References

- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- Encyclopedia.pub. (2021, August 19). Chemical and Cell-Based Antioxidant Assays.

- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

- Creative Biolabs. In Vitro Cytotoxicity Analysis Service.

- PMC. Analytical Methods Used in Determining Antioxidant Activity: A Review.

- NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- Thermo Fisher Scientific - US. Cytotoxicity Assays.

- NIH. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology.

- ResearchGate. (2024, June 22). (PDF) Antioxidant Assays: Principles, Methods and Analyses.

- MDPI. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals.

- PubChem. This compound.

- Benchchem. Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework.

- Cayman Chemical. Anti-Inflammatory Screening Library (96-Well).

- Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.

- NIH. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H13NO3 | CID 45497362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. kosheeka.com [kosheeka.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Theoretical Properties of 3-Amino-4'-methoxybiphenyl-4-carboxylic acid

Abstract: This technical guide provides a comprehensive analysis of the theoretical properties of 3-Amino-4'-methoxybiphenyl-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Leveraging established principles of computational chemistry and drawing parallels with structurally related compounds, this document explores the molecule's electronic structure, conformational dynamics, and predicted spectroscopic characteristics. Furthermore, it outlines robust, field-proven methodologies for its synthesis and characterization, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Biphenyl Scaffold in Modern Chemistry

Biphenyl derivatives form the structural core of numerous pharmacologically active compounds and advanced materials. Their unique conformational flexibility, arising from the rotation around the central carbon-carbon single bond, combined with the vast possibilities for substitution on the phenyl rings, allows for the fine-tuning of their physicochemical and biological properties. This compound is a compelling example of this molecular architecture, incorporating electron-donating (amino and methoxy) and electron-withdrawing (carboxylic acid) groups. This strategic placement of functional groups is anticipated to give rise to intriguing electronic and biological properties, making it a prime candidate for investigation in drug discovery and materials science. This guide will delve into the theoretical underpinnings of this molecule, providing a foundational understanding for its future application.

Theoretical and Computational Analysis

While specific experimental data for this compound is not extensively available in the current literature, its properties can be reliably predicted using computational methods, primarily Density Functional Theory (DFT). DFT has proven to be a powerful tool for studying the electronic and structural properties of biphenyl derivatives.[1][2][3]

Molecular Geometry and Conformational Dynamics

The defining structural feature of biphenyl compounds is the dihedral angle between the two phenyl rings. In an unsubstituted biphenyl, this angle is approximately 42-45° in the gas phase due to steric hindrance between the ortho-hydrogens.[4] The introduction of substituents, as in the case of this compound, will influence this angle and the overall molecular conformation.

The interplay of steric and electronic effects will dictate the preferred conformation. The amino group at the 3-position and the carboxylic acid at the 4-position on one ring, and the methoxy group at the 4'-position on the other, are not expected to introduce significant steric clash that would force a highly twisted conformation. However, the electronic interactions between these groups will play a crucial role in determining the rotational barrier around the central C-C bond. It is hypothesized that the molecule will adopt a non-planar conformation to balance steric repulsion and electronic stabilization.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value | Rationale |

| C-C (inter-ring) bond length | ~1.49 Å | Typical for substituted biphenyls. |

| Dihedral Angle (C-C-C-C) | 35-50° | A balance of steric hindrance and electronic effects. |

| C-N (amino) bond length | ~1.40 Å | Standard for an aromatic amine. |

| C-O (methoxy) bond length | ~1.37 Å | Typical for an aryl methyl ether. |

| C=O (carboxyl) bond length | ~1.22 Å | Characteristic of a carboxylic acid. |

| O-H (carboxyl) bond length | ~0.97 Å | Standard for a carboxylic acid. |

Electronic Properties

The electronic properties of this compound are largely governed by the nature and position of its substituents. The amino (-NH2) and methoxy (-OCH3) groups are strong electron-donating groups, increasing the electron density of the aromatic rings. Conversely, the carboxylic acid (-COOH) group is an electron-withdrawing group. This "push-pull" electronic arrangement is expected to result in a significant dipole moment and interesting photophysical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions. It is predicted that the HOMO will be localized primarily on the amino- and methoxy-substituted phenyl rings, reflecting their electron-donating nature. The LUMO is anticipated to be concentrated on the carboxylic acid-bearing phenyl ring due to its electron-withdrawing character. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's chemical reactivity and the wavelength of its maximum absorption in the UV-Vis spectrum.[5]

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | High (less negative) | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Low (more negative) | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively small | Suggests higher reactivity and a red-shifted UV-Vis absorption. |

| Dipole Moment | Significant | Due to the asymmetrical distribution of electron-donating and -withdrawing groups. |

| Ionization Potential | Low | The ease of removing an electron, influenced by the electron-rich nature of the molecule. |

| Electron Affinity | High | The ability to accept an electron, influenced by the electron-deficient regions. |

Predicted Spectroscopic Properties

Based on the theoretical analysis and data from analogous compounds, the following spectroscopic signatures are predicted for this compound:

-

1H NMR: A complex spectrum with signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the amino- and methoxy-substituted rings will likely appear at a higher field (lower ppm) due to the electron-donating effects of these groups. The protons on the carboxylic acid-bearing ring will be shifted downfield. The carboxylic acid proton will appear as a broad singlet at a very low field (typically >10 ppm).

-

13C NMR: Aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the carboxylic acid group will be significantly downfield (>165 ppm). The carbons attached to the amino and methoxy groups will be upfield relative to unsubstituted benzene.

-

FTIR: Characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm-1), C-H stretching of the aromatic rings (around 3000-3100 cm-1), C=O stretching of the carboxylic acid (around 1700-1725 cm-1), and C-O stretching of the methoxy group and carboxylic acid (around 1200-1300 cm-1).

-

UV-Vis: An absorption maximum (λmax) is expected in the UV region, likely red-shifted compared to unsubstituted biphenyl due to the extended conjugation and the presence of electron-donating and -withdrawing groups.

Proposed Synthetic and Characterization Methodologies

The synthesis and characterization of this compound can be approached using well-established and reliable chemical techniques.

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids, making it an ideal choice for the synthesis of biphenyl derivatives.[6][7]

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.

Step-by-Step Protocol:

-

Reactant Preparation: In a reaction vessel, dissolve 3-amino-4-bromobenzoic acid and 4-methoxyphenylboronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature conducive to the reaction (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and perform an aqueous work-up. Acidify the aqueous layer to precipitate the carboxylic acid product.

-

Purification: Collect the crude product by filtration and purify it by recrystallization or column chromatography to obtain pure this compound.

Proposed Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of the synthesized compound.

Diagram of the Characterization Workflow

Caption: A comprehensive workflow for structural characterization.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR: To confirm the carbon-hydrogen framework of the molecule.

-

2D NMR (COSY, HSQC): To establish the connectivity between protons and carbons, providing definitive structural proof.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and confirm the elemental composition of the synthesized compound.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

To identify the key functional groups present in the molecule, such as the amine, carboxylic acid, and methoxy groups.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

To determine the electronic absorption properties and the λmax of the compound.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Elemental Analysis: To provide further confirmation of the compound's elemental composition.

-

Potential Applications and Future Directions

The unique structural and electronic features of this compound suggest its potential in several areas of research and development:

-

Drug Discovery: The biphenyl scaffold is present in numerous approved drugs. The specific substitution pattern of this molecule could make it a valuable building block for the synthesis of novel therapeutic agents, potentially targeting a range of diseases. Biphenyl carboxylic acid derivatives have shown promise as anticancer and anti-inflammatory agents.[8][9]

-

Materials Science: The "push-pull" electronic nature of this molecule could lead to interesting nonlinear optical (NLO) properties, making it a candidate for applications in optoelectronics. Furthermore, it could serve as a monomer for the synthesis of novel polymers with tailored thermal and electronic properties.

-

Molecular Probes: The potential for fluorescence and its specific chemical handles could allow for its use as a molecular probe in biological systems.